
(R)-4-bromo-3-methylbutan-1-ol
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Description
(R)-4-bromo-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C5H11BrO and its molecular weight is 167.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
1.1. Chiral Building Block
(R)-4-bromo-3-methylbutan-1-ol serves as a crucial chiral building block in the synthesis of complex organic molecules. Its bromine atom provides a site for nucleophilic substitution reactions, enabling the construction of various derivatives. For instance, it has been utilized in the total synthesis of natural products such as epothilone C and bistramide A, which are known for their anticancer properties .
1.2. Pharmaceutical Intermediates
This compound is instrumental in the synthesis of pharmaceutical intermediates. Its ability to undergo transformations while maintaining chirality makes it valuable in developing drugs that require specific stereochemistry. Case studies have shown its use in synthesizing compounds with biological activity against cancer and other diseases .
Material Science Applications
2.1. Porous Molecular Networks
This compound can be employed as a structural modifier in creating homochiral porous molecular networks. These materials have potential applications in gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes .
2.2. Polymer Chemistry
In polymer chemistry, this compound can be used to introduce bromine functionalities into polymers, which can further react to form cross-linked networks or modify existing polymer properties. This application is particularly relevant in developing advanced materials with tailored mechanical and thermal properties.
Biological Applications
3.1. Anticancer Research
Research has indicated that derivatives of this compound exhibit promising anticancer activity. For example, studies have demonstrated that compounds synthesized from this chiral alcohol can inhibit specific cancer cell lines, showcasing its potential as a lead compound for drug development .
3.2. Enzyme Inhibition Studies
The compound has also been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, making it a candidate for further research in enzymology and drug design .
Table 1: Summary of Synthetic Applications
Case Study: Synthesis of Epothilone C
A detailed synthesis route utilizing this compound involves several steps where the bromine atom is replaced by various nucleophiles, leading to the formation of key intermediates necessary for constructing epothilone C . This process highlights the versatility of this compound in complex organic syntheses.
Properties
Molecular Formula |
C5H11BrO |
---|---|
Molecular Weight |
167.04 g/mol |
IUPAC Name |
(3R)-4-bromo-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
XJENZFJXAHFAQI-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCO)CBr |
Canonical SMILES |
CC(CCO)CBr |
Origin of Product |
United States |
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